2,5-Dimethylquinoxaline

Overview

Description

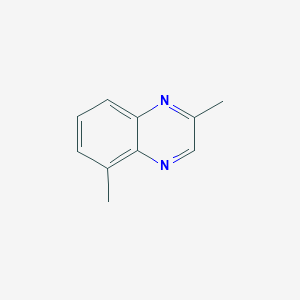

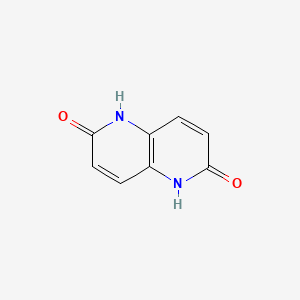

2,5-Dimethylquinoxaline is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.20370000 . It’s a type of quinoxaline, which is a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxalines, including 2,5-Dimethylquinoxaline, have been synthesized using various methods. Recent research advances have focused on environmentally benign approaches . For example, one paper describes the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines using iridium complexes bearing an N-heterocyclic carbene ligand as a catalyst .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylquinoxaline consists of a bicyclic system containing a benzene ring and a pyrazine ring . This structure is similar to other quinoxalines, which are important chemical moieties demonstrating a wide range of physicochemical and biological activities .Chemical Reactions Analysis

Quinoxalines, including 2,5-Dimethylquinoxaline, are involved in various types of chemical reactions. These reactions include oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis

2,5-Dimethylquinoxaline is a solid at room temperature . It has a boiling point of 264.00 to 265.00 °C and a vapor pressure of 0.016000 mmHg at 25.00 °C . It is soluble in alcohol and water (902.5 mg/L at 25 °C), but insoluble in water .Scientific Research Applications

Antifungal Activity

2,3-Dimethylquinoxaline demonstrates potential as an antifungal agent. A study by Alfadil et al. (2021) explored its antifungal activity in vivo and in vitro against various pathogenic fungi, including Candida and Aspergillus species. This research highlights its potential for addressing clinical fungal infections (Alfadil et al., 2021).

Biological Activity Modeling

Quinoxaline derivatives, including 2,3-dimethylquinoxaline, are studied for their biological activities like antimicrobial and antifungal properties. Tayupov et al. (2021) used methods like dissociative electron capture spectroscopy and density functional theory for modeling their biological activities. These compounds are notably used in medicine and the food industry (Tayupov et al., 2021).

Chromatographic Applications

McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 2,5-Dimethylquinoxaline, in chromatography. This is particularly useful in the fluorimetric assay of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).

Antibacterial Properties

Taiwo et al. (2021) studied the antibacterial properties of 3,6-dimethylquinoxaline-2-hydrazone derivatives, which are structurally related to 2,5-Dimethylquinoxaline. These compounds showed activity against various bacterial strains, indicating their potential as broad-spectrum antibacterial agents (Taiwo et al., 2021).

Chemical Synthesis and Reactions

Various studies have been conducted on the chemical synthesis and reactions of dimethylquinoxaline derivatives. For instance, Kaiser and Petty (1976) explored the preparation and reactions of the lithio and dilithio salts of 2,3-dimethylquinoxaline, providing insights into its chemical properties and potential applications (Kaiser & Petty, 1976).

Future Directions

Quinoxalines, including 2,5-Dimethylquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, they hold great potential for future developments in various fields, including medicinal chemistry .

properties

IUPAC Name |

2,5-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)11-6-8(2)12-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZOJBWWSBCFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylquinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)

![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B3326600.png)

![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)

![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde](/img/structure/B3326625.png)

![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)